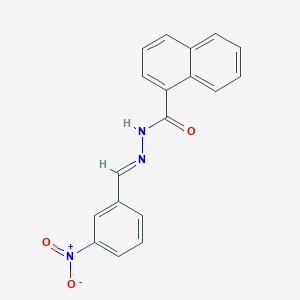

![molecular formula C16H12N4O B5573918 4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5573918.png)

4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer activity .

Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . For example, the synthesis of 8-methyl-4-[(4-phenyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio][1,2,4]triazolo[4,3-a] quinoxaline-1-amine (6c) yielded 80%, with a melting point of 210–212°C .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by different spectral data and elemental analyses . For instance, the IR spectrum of one of the compounds showed a peak at 3514 cm^-1, which corresponds to the NH_2 group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reaction with triazole-2-thiol .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined from their spectral data. For example, the IR spectrum can provide information about the functional groups present in the compound .Aplicaciones Científicas De Investigación

Antidepressant and Adenosine Receptor Antagonism

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, a class to which 4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline belongs, have been explored for their potential as rapid-onset antidepressants. Studies reveal their ability to reduce immobility in behavioral despair models in rats, suggesting potential therapeutic benefits as novel antidepressants. Additionally, these compounds have shown significant binding to adenosine A1 and A2 receptors, with some exhibiting selective antagonism. This dual action hints at a unique mechanism of action, combining antidepressant properties with adenosine receptor antagonism, offering a novel approach to depression treatment and possibly other CNS disorders (Sarges et al., 1990).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to this compound, have been synthesized and shown promising anticancer activity. Structural variations in this series have met essential requirements for anticancer efficacy, with certain derivatives demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests potential for the development of new anticancer therapeutics based on the quinoxaline core structure (B. N. Reddy et al., 2015).

Antimicrobial and Antitubercular Properties

Quinoxaline derivatives have also been evaluated for their antimicrobial and antitubercular activities. Compounds incorporating the 1,2,4-triazolo[4,3-a]quinoxaline scaffold have shown effectiveness against various pathogenic bacteria and fungi, including strains resistant to standard antibiotics. This antimicrobial activity extends to the field of tuberculosis treatment, where novel triazoloquinoxalines have demonstrated significant antitubercular effects, highlighting their potential as leads for developing new antimicrobial agents (K. Sekhar et al., 2011; M. Badran et al., 2003).

Antiviral and Antifungal Effects

Further research into [1,2,4]triazolo[4,3-a]quinoxaline derivatives has uncovered their potential antiviral and antifungal properties. Novel compounds synthesized within this class have undergone screening for antiviral activities, with some showing promise against specific viral strains. Additionally, their antifungal capabilities have been demonstrated in vitro, suggesting a broad spectrum of antimicrobial activity that could lead to new treatments for viral and fungal infections (Morkos A. Henen et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c1-11-6-8-12(9-7-11)21-16-15-19-17-10-20(15)14-5-3-2-4-13(14)18-16/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXQNVSQNRBCJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5573847.png)

![N-(2-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5573858.png)

![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzoate](/img/structure/B5573859.png)

![2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5573865.png)

![4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5573868.png)

![2-{[(2,4-difluorobenzyl)oxy]carbonyl}benzoic acid](/img/structure/B5573869.png)

![1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5573877.png)

![2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573893.png)

![6-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5573910.png)

![4-[4-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5573923.png)

![(1R,5R)-N,N-dimethyl-6-[1-(4-methylphenyl)cyclopropanecarbonyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5573926.png)

![2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5573946.png)

![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5573960.png)